molecular formula C11H14N2O B2389771 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one CAS No. 245546-82-1

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2389771
CAS No.: 245546-82-1
M. Wt: 190.246
InChI Key: RWFPMCRAKVAYMJ-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one is an organic compound with the molecular formula C11H14N2O It is a derivative of pyrrolidinone, featuring an aminophenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzylamine with pyrrolidin-2-one under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistency and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these pathways and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Nitrophenyl)methyl]pyrrolidin-2-one
  • 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one
  • 1-[(4-Chlorophenyl)methyl]pyrrolidin-2-one

Uniqueness

1-[(4-Aminophenyl)methyl]pyrrolidin-2-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. Compared to its nitro, methoxy, and chloro analogs, the amino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFPMCRAKVAYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245546-82-1
Record name 1-[(4-aminophenyl)methyl]pyrrolidin-2-one
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